Chemical properties of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane
Chemical properties of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane
An In-Depth Technical Guide to the Chemical Properties of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and analytical characterization of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane. This compound integrates two key heterocyclic scaffolds: the 2-chlorothiazole moiety, a versatile reactive intermediate, and the azepane ring, a saturated seven-membered heterocycle prevalent in numerous biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential as a building block for novel therapeutic agents. We will explore its physicochemical characteristics, propose a robust synthetic protocol, detail methods for its analytical validation, discuss its reactivity, and survey its potential applications based on the established pharmacological relevance of its constituent motifs.
Introduction: Significance of the Thiazole and Azepane Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of drug discovery. The thiazole ring, in particular, is a privileged structure found in a wide array of pharmaceuticals, including the vitamin B1 (thiamine) and numerous antibacterial and anticancer agents.[1] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for diverse biological interactions. The 2-chloro-substituted thiazole is especially valuable as it provides a reactive handle for introducing further molecular complexity through nucleophilic substitution reactions.
Similarly, the seven-membered azepane ring is a key structural component in many compounds targeting the central nervous system (CNS).[2] The conformational flexibility of the azepane ring allows it to present substituents in a three-dimensional space that can be optimized for potent and selective interactions with biological targets. The fusion of these two pharmacologically significant scaffolds in 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane creates a molecule with considerable potential for the development of new chemical entities in various therapeutic areas. This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound in research and development settings.
Physicochemical and Structural Properties
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is a liquid at room temperature with a high boiling point, indicative of its relatively high molecular weight and polar nature. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 885950-03-8 | |
| Molecular Formula | C₁₀H₁₅ClN₂S | Calculated |
| Molecular Weight | 230.76 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 110°C @ 0.5 mBar | |
| Purity | Typically ≥97% | |
| Storage | Store under inert gas at 4°C |
Structural Representation
The structure consists of an azepane ring linked via a methylene bridge to the C5 position of a 2-chlorothiazole ring.
Caption: Structural components of the title compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis can be achieved by reacting 2-chloro-5-(chloromethyl)thiazole with azepane in the presence of a non-nucleophilic base.
Caption: Proposed synthesis via nucleophilic substitution.
Experimental Protocol: Synthesis
Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety procedures.
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Reaction Setup: To a solution of azepane (1.2 equivalents) in acetonitrile (ACN, 10 mL/mmol of limiting reagent) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base.
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Causality: Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate is an inexpensive and moderately strong base sufficient to scavenge the HCl byproduct without promoting significant side reactions.
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-
Addition of Electrophile: Add a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 equivalent) dropwise to the stirring mixture at room temperature.
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Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). This removes any remaining inorganic salts and water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product as a liquid.
Spectroscopic and Analytical Characterization
Validation of the compound's identity and purity is critical. A combination of spectroscopic and chromatographic techniques should be employed.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the azepane ring protons (multiplets, ~1.5-1.8 ppm and ~2.6-2.8 ppm), a singlet for the methylene bridge (~3.8-4.0 ppm), and a singlet for the thiazole proton (~7.5-7.7 ppm). |
| ¹³C NMR | Resonances for the azepane carbons, the methylene bridge carbon, and the carbons of the 2-chlorothiazole ring (including the C-Cl carbon at ~150-155 ppm). |
| Mass Spec (ESI+) | A prominent [M+H]⁺ ion at m/z ≈ 231.0, showing a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% intensity of M). |
Protocol: Analytical Purity Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules like this one.
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System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The mobile phase will consist of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Causality: A C18 column provides excellent retention for moderately polar compounds. The acidic modifier (formic acid) ensures sharp peaks by protonating the basic nitrogen of the azepane ring.
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Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of water and acetonitrile.
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Chromatographic Method:
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Flow Rate: 1.0 mL/min
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Injection Volume: 5 µL
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Detection: UV at 254 nm
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Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
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Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Caption: Workflow for analytical purity determination by HPLC.
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites for further chemical modification:
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2-Chloro Substituent on the Thiazole Ring: This position is susceptible to nucleophilic aromatic substitution (SNAr). It can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of analogues. This reaction is often catalyzed by a palladium catalyst (e.g., in Buchwald-Hartwig amination) or proceeds under thermal conditions with strong nucleophiles. This is the most attractive handle for generating structural diversity.
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Azepane Nitrogen: As a tertiary amine, the azepane nitrogen is largely unreactive towards acylation or alkylation. However, it retains its basic character and can be protonated to form salts, which can be advantageous for improving aqueous solubility. It can also be oxidized to form an N-oxide, a strategy sometimes used in drug development to modulate metabolic stability or polarity.
Potential Applications in Drug Discovery
The structural motifs within 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane suggest several promising avenues for investigation.
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Antimicrobial Agents: Thiazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities.[3] The title compound could serve as a starting point for the synthesis of novel anti-infective agents.
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CNS-Active Agents: Azepane and its derivatives are frequently found in compounds that act on the central nervous system.[2] A notable example is the corticotropin-releasing factor 1 (CRF1) antagonist MTIP, which contains a substituted thiazole moiety.[4] This suggests that derivatives of the title compound could be explored for activity against anxiety, depression, or addiction.
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Anticonvulsants: Certain thiazole-containing compounds have demonstrated significant anticonvulsant properties in preclinical models.[1]
The primary utility of this compound is as a scaffold. By leveraging the reactivity of the 2-chloro position, researchers can rapidly generate a library of compounds for screening against various biological targets.
Safety and Handling
As a research chemical with limited toxicological data, 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane must be handled with appropriate care.
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Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling this chemical.
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Handling Protocol:
-
Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors.[5]
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Use a calibrated pipette or syringe for transferring the liquid.
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Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
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Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator at 4°C as recommended.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is a valuable chemical intermediate that strategically combines the reactive and pharmacologically relevant 2-chlorothiazole ring with the conformationally flexible azepane moiety. This guide has outlined its core physicochemical properties, a logical synthetic approach, robust analytical methods for its characterization, and its significant potential for derivatization in drug discovery programs. With proper handling and a clear understanding of its chemical reactivity, this compound serves as an excellent starting point for the development of novel molecular entities targeting a range of therapeutic areas.
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